molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B2840429
CAS RN: 1090529-96-6
M. Wt: 216.284
InChI Key: FQWXACGOQBEYKS-UHFFFAOYSA-N
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Description

“N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N . The compound also features a cyclohexene, a carboxamide group, and a methyl group attached to the pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . For instance, the synthesis of a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in the literature .


Molecular Structure Analysis

The molecular structure of similar compounds often involves strong N–H⋯O hydrogen bonds. For example, in the case of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds, particularly involving the pyridine ring or the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups. For example, the presence of a pyridine ring can contribute to basicity, while a carboxamide group can participate in hydrogen bonding .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using PCCA in laboratory experiments is its potent antitumor activity, which makes it a potential candidate for the development of anticancer drugs. PCCA has also been shown to exhibit potential therapeutic effects in Alzheimer's disease, making it a potential candidate for the development of drugs for this condition. However, PCCA has also been shown to exhibit moderate toxicity in animal studies, indicating that it may have some limitations for use in laboratory experiments.

Future Directions

There are several future directions for research involving PCCA, including further studies on its antitumor activity and potential use in the development of anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of PCCA and its potential therapeutic effects in Alzheimer's disease. Further research is also needed to determine the potential toxicity of PCCA and its limitations for use in laboratory experiments.

Synthesis Methods

The synthesis of PCCA can be achieved through several methods, including the reaction of pyridine-4-carboxaldehyde with cyclohex-3-ene-1-carboxylic acid, followed by reduction using sodium borohydride. Another method involves the reaction of pyridine-4-carboxaldehyde with cyclohexene, followed by the addition of a carboxylic acid group using an appropriate reagent.

Scientific Research Applications

PCCA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. PCCA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXACGOQBEYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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